molecular formula C7H6ClNO B057767 3-Acetyl-2-chloropyridine CAS No. 55676-21-6

3-Acetyl-2-chloropyridine

Cat. No. B057767
Key on ui cas rn: 55676-21-6
M. Wt: 155.58 g/mol
InChI Key: WIWIOUAFBHZLNQ-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

A solution of diethyl 2-(2-chloronicotinoyl)malonate (267 mmol) in dimethylsulfoxide (100 ml) was added dropwise over 1.5 h to a 130° C. solution of water (10 mL) in dimethylsulfoxide (260 mL). The reaction mixture was maintained at 130° C. for an additional 2 h and was allowed to cool to rt. The reaction mixture was diluted with cold (0° C.) water (500 mL) and was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine (5×200 mL), dried (sodium sulfate), and concentrated. The residue was purified by chromatography (10/1 petroleum ether/ethyl acetate) to provide 1-(2-chloropyridin-3-yl)ethanone 52% yield as yellow oil.
Name
diethyl 2-(2-chloronicotinoyl)malonate
Quantity
267 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)C(OCC)=O)=[O:5]>CS(C)=O.O>[Cl:1][C:2]1[C:3]([C:4](=[O:5])[CH3:6])=[CH:17][CH:18]=[CH:19][N:20]=1

Inputs

Step One
Name
diethyl 2-(2-chloronicotinoyl)malonate
Quantity
267 mmol
Type
reactant
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=CC=N1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
260 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (10/1 petroleum ether/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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